Hydrogen-Bond Donor Capacity: 5-Amino vs. 5-Unsubstituted Thiadiazole Analogs
The target compound possesses three hydrogen-bond donor (HBD) sites (5-amino NH₂, carboxylic acid OH) and five hydrogen-bond acceptor (HBA) sites, compared with only one HBD and four HBA in the de-amino analog 1-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid (CAS 1408451-83-1) . This differential of two additional HBD sites and one additional HBA site directly impacts target engagement potential, as each unsatisfied hydrogen-bond donor or acceptor in a protein–ligand complex incurs an estimated energetic penalty of 0.5–1.5 kcal/mol [1]. The larger tPSA of the target compound (76.2 Ų) vs. the de-amino analog (~58 Ų) also differentiates its passive membrane permeability profile in cell-based assays .
| Evidence Dimension | Hydrogen-bond donor count (HBD) / Hydrogen-bond acceptor count (HBA) / tPSA |
|---|---|
| Target Compound Data | HBD = 3; HBA = 5; tPSA = 76.2 Ų |
| Comparator Or Baseline | 1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid (de-amino analog): HBD = 1; HBA = 4; estimated tPSA ≈ 58 Ų (calculated from structure) |
| Quantified Difference | ΔHBD = +2; ΔHBA = +1; ΔtPSA ≈ +18 Ų |
| Conditions | In silico physicochemical profiling using standard algorithms; ChemDiv computed properties for target compound ; comparator values estimated from molecular structure |
Why This Matters
For users screening against targets requiring specific hydrogen-bonding pharmacophores (e.g., kinase hinge regions, protease active sites), the enhanced HBD/HBA profile of the target compound may provide binding interactions unavailable to de-amino analogs, directly influencing hit rates in fragment-based screens.
- [1] Davis AM, Teague SJ. Hydrogen Bonding, Hydrophobic Interactions, and the Binding Affinity of Ligands to Proteins. Angewandte Chemie International Edition. 1999;38(6):736-749. View Source
